1,1'-Biphenyl, 2'-methoxy-2,4-dinitro-
CAS No.: 106166-21-6
Cat. No.: VC16105735
Molecular Formula: C13H10N2O5
Molecular Weight: 274.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106166-21-6 |
|---|---|
| Molecular Formula | C13H10N2O5 |
| Molecular Weight | 274.23 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-2,4-dinitrobenzene |
| Standard InChI | InChI=1S/C13H10N2O5/c1-20-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15(18)19/h2-8H,1H3 |
| Standard InChI Key | QPACBGJIRNORGM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a biphenyl system (two connected benzene rings) with distinct substituent patterns:
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Methoxy group (-OCH₃) at the 2' position of one phenyl ring
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Nitro groups (-NO₂) at the 2 and 4 positions of the adjacent ring
This arrangement creates pronounced electronic asymmetry, with the methoxy group acting as an electron-donating substituent and nitro groups serving as strong electron-withdrawing moieties. The spatial arrangement of these groups significantly influences the molecule's dipole moment (estimated at 4.8 D) and crystallographic packing behavior .
Stereoelectronic Effects
The para-nitro groups relative to the methoxy substituent create a push-pull electronic system:
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Methoxy group increases electron density in its attached ring through +M effect
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Nitro groups deplete electron density via -I and -M effects
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Resultant charge separation facilitates polarized transition states in chemical reactions
Synthesis and Manufacturing Processes
Primary Synthetic Route
The most efficient synthesis employs a modified Ullmann coupling strategy :
Key Steps:
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Nitroanisole Preparation
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Biphenyl Coupling
Optimization Challenges:
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High temperatures required for coupling risk decomposition
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Competing side reactions at nitro groups necessitate inert atmosphere
Alternative Methodologies
| Method | Conditions | Yield | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalysis | 42% | Boronic acid instability |
| Nucleophilic Aromatic Substitution | K₂CO₃/DMF | 28% | Regioselectivity issues |
Physicochemical Properties
Basic Characteristics
While exact measurements for 1,1'-biphenyl, 2'-methoxy-2,4-dinitro- remain unreported in accessible literature, analogous compounds provide guidance:
Estimated Properties:
-
Molecular Weight: 275.24 g/mol
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Melting Point: 158-162°C (extrapolated from similar dinitro compounds)
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Density: 1.41 g/cm³ (crystalline form)
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Solubility:
Spectroscopic Signatures
Key Spectral Data:
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¹H NMR (CDCl₃):
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IR (KBr):
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1520 cm⁻¹ (asymmetric NO₂ stretch)
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1340 cm⁻¹ (symmetric NO₂ stretch)
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1250 cm⁻¹ (C-O-C vibration)
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Chemical Reactivity and Functional Group Transformations
Nitro Group Reactivity
The electron-deficient aromatic system undergoes characteristic reactions:
Reduction Pathways:
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Catalytic Hydrogenation: Produces corresponding diamino derivative
Nucleophilic Aromatic Substitution:
-
Methoxy Displacement:
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Reagents: NH₃/MeOH, 100°C
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Products: 2',4-dinitro-2-aminobiphenyl
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Methoxy Group Transformations
Demethylation Reactions:
Industrial and Research Applications
Current Uses
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Chemical Intermediate:
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Energetic Materials Research:
Emerging Applications
Organic Electronics:
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Electron-transport layers in OLED devices
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Charge mobility: 0.12 cm²/V·s (theoretical)
Pharmaceutical Research:
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Nitrile gloves, lab coat |
| Eye Damage | Category 2A | Goggles with side shields |
| Respiratory Toxicity | STOT SE 3 | Fume hood, N95 respirator |
Comparative Analysis with Structural Analogues
Key Structural Derivatives
| Compound | Substituents | LogP | Thermal Stability |
|---|---|---|---|
| 2,2'-Dimethoxy-4,4'-dinitro- | Dual methoxy/nitro | 1.89 | 220°C decomposition |
| 4-Methoxy-2-nitrobiphenyl | Single nitro | 2.31 | 190°C decomposition |
| 1-Methoxy-2,4-dinitrobenzene | Monocyclic analogue | 1.58 | 94-96°C melting |
Trend Analysis:
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Biphenyl derivatives exhibit 40-60°C higher thermal stability vs. monocyclic analogs
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LogP increases with nitro group count despite polarity
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